molecular formula C18H18ClN5O B2535243 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207028-17-8

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2535243
CAS No.: 1207028-17-8
M. Wt: 355.83
InChI Key: MRRXOXZKLWCPHK-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes include:

    Cycloaddition Reactions: The triazole ring is often formed through a reaction between an azide and an alkyne.

    Functional Group Transformations:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions vary, but they often include solvents like dichloromethane or ethanol and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared to other triazole-containing compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Known for its unique biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12(2)10-21-18(25)16-17(13-6-5-9-20-11-13)24(23-22-16)15-8-4-3-7-14(15)19/h3-9,11-12H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXOXZKLWCPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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